molecular formula C12H13ClN2O3 B8284784 6-Methoxy-7-(3-chloropropoxy)quinazolin-4-one

6-Methoxy-7-(3-chloropropoxy)quinazolin-4-one

Cat. No. B8284784
M. Wt: 268.69 g/mol
InChI Key: KGNJXABZDXOGMC-UHFFFAOYSA-N
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Patent
US08367824B2

Procedure details

In a 10 mL volume glass vessel equipped with a stirrer and a thermometer were placed 1.0 g (3.7 mmol) of 6-methoxy-7-(3-chloropropoxy)quinazolin-4-one prepared by procedures similar to those of Reference Example V-1, 1.61 g (18.5 mmol) of morpholine, and 4 mL of methanol. The resulting mixture was stirred at 105° C. for 4 hours. After the reaction was complete, the reaction mixture was analyzed by high performance liquid chromatography (absolute quantitative analysis). There was produced 1.10 g (reaction yield: 93%) of 6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16]Cl)[N:9]=[CH:8][NH:7][C:6]2=[O:18].[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)[N:9]=[CH:8][NH:7][C:6]2=[O:18]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCCl)=O
Step Two
Name
Quantity
1.61 g
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 105° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 10 mL volume glass vessel equipped with a stirrer

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCN1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.